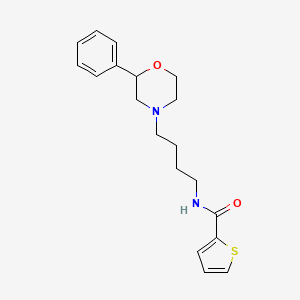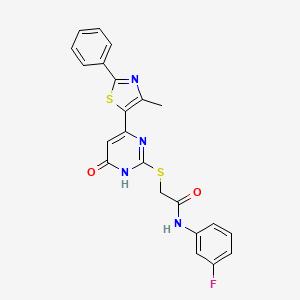
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester is an organoboron compound that features a thiophene ring substituted with a boronic acid pinacol ester and a cyclopropylcarbamoyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed coupling reaction with bis(pinacolato)diboron.
Cyclopropylcarbamoylation: The cyclopropylcarbamoyl group is introduced through a reaction with cyclopropyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogens (e.g., bromine or chlorine) for halogenation, nitric acid for nitration.
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling.
Biology: Potential use in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: May be used in the development of new drugs, particularly those targeting specific pathways or receptors.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-(N-Methylcarbamoyl)thiophene-2-boronic acid pinacol ester: Similar structure but with a methyl group instead of a cyclopropyl group, which may affect its reactivity and steric properties.
Uniqueness
3-(N-Cyclopropylcarbamoyl)thiophene-2-boronic acid pinacol ester is unique due to the presence of the cyclopropylcarbamoyl group, which introduces steric hindrance and may influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where such properties are desired.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3S/c1-13(2)14(3,4)19-15(18-13)11-10(7-8-20-11)12(17)16-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRUJNNUCFDQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6',7'-Dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran]](/img/structure/B2819200.png)

![Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate](/img/structure/B2819204.png)


![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2819207.png)


![2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2819212.png)
![N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2819215.png)
![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)
![N-(3-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2819217.png)


